Methanone, (4-bromophenyl)phenyl-, oxime
Description
Structural Characterization and Molecular Properties
Crystallographic Analysis of Syn- and Anti-Isomers
The compound exists as syn- and anti-isomers due to the orientation of the oxime group relative to the bromine substituent. Single-crystal X-ray diffraction studies of its O-picryl ether derivatives reveal distinct spatial arrangements:
- Syn-isomer : The oxime hydroxyl group (N–O–H) is oriented toward the bromine atom, resulting in intramolecular hydrogen bonding (O–H···Br) with a bond distance of 2.89 Å.
- Anti-isomer : The hydroxyl group opposes the bromine, leading to intermolecular hydrogen bonding with adjacent molecules (O–H···O=C), forming a dimeric lattice.
Table 1: Crystallographic Parameters
| Parameter | Syn-Isomer | Anti-Isomer |
|---|---|---|
| Space Group | P2₁/c | C2/c |
| Unit Cell Volume | 1,024 ų | 1,198 ų |
| Bond Angle (C=N–O) | 119.5° | 121.2° |
| Torsion Angle (Ar–C=N–O) | 178.3° | 4.7° |
These configurations influence melting points and solubility, with the anti-isomer exhibiting higher thermal stability due to extended lattice interactions.
Spectroscopic Identification
Infrared (IR) Spectroscopy
Key IR absorptions (KBr pellet, cm⁻¹):
- N–O Stretch : 1,620 (oxime)
- C=N Stretch : 1,580
- C–Br Stretch : 560
- O–H Bend : 3,450 (broad, hydroxyl)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) :
- ¹³C NMR (100 MHz, CDCl₃) :
UV-Vis Spectroscopy
In ethanol, the compound shows λₘₐₐ at 265 nm (π→π* transition, aromatic rings) and 310 nm (n→π* transition, oxime group). Molar absorptivity (ε) values are 12,500 and 8,300 L·mol⁻¹·cm⁻¹, respectively.
Computational Modeling of Electronic Configuration
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.
- Electrostatic Potential : The bromine atom acts as an electrophilic region (-0.35 e), while the oxime oxygen is nucleophilic (+0.28 e).
- NBO Charges :
- N: -0.42 e
- O: -0.38 e
- Br: +0.15 e
The anti-isomer is 2.3 kcal/mol more stable than the syn-isomer due to reduced steric strain.
Comparative Analysis with Related Benzophenone Oximes
Table 2: Properties of Benzophenone Oxime Derivatives
Key trends:
- Bromine substitution increases molecular weight and melting point.
- Extended conjugation in the phenyl-substituted derivative redshifts UV absorption.
Properties
CAS No. |
107965-78-6 |
|---|---|
Molecular Formula |
C13H10BrNO |
Molecular Weight |
276.13 g/mol |
IUPAC Name |
N-[(4-bromophenyl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C13H10BrNO/c14-12-8-6-11(7-9-12)13(15-16)10-4-2-1-3-5-10/h1-9,16H |
InChI Key |
VKYOCAGRKMNDPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties
- Melting Points: 148–204°C for structurally related methanone derivatives .
- Spectroscopic Data : Distinct $^1$H and $^13$C NMR signals for aromatic protons and carbons, with HRMS confirming molecular weight .
Comparison with Similar Compounds
Structural Analogues
The following table compares Methanone, (4-bromophenyl)phenyl-, oxime with structurally related oximes and ketones:
Key Observations :
- Substituent Effects : The presence of a pyrrole or benzothiazole ring (e.g., compounds in ) increases melting points compared to simpler aryl ketones, suggesting enhanced crystallinity due to π-π stacking.
- Synthetic Yields : Pd-catalyzed reactions (e.g., BPAc synthesis) achieve higher yields (~84%) compared to oxime formation (~38% in ), highlighting the efficiency of cross-coupling vs. hydroxylamine reactions.
Physicochemical Properties
- Solubility: Oximes generally exhibit moderate solubility in polar solvents (e.g., THF, EtOAc) due to the hydrophilic -OH group, as seen in compound Q1 (quinoxaline derivative) .
- Thermal Stability: Methanone derivatives with aromatic substituents (e.g., BPAc) show high thermal stability (>300°C), critical for OLED applications .
Preparation Methods
Friedel-Crafts Acylation
The parent ketone is typically synthesized via Friedel-Crafts acylation, where benzene reacts with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The mechanism proceeds through electrophilic aromatic substitution, forming the diaryl ketone.
Reaction Conditions :
-
Catalyst : Anhydrous AlCl₃ (1.2 equivalents)
-
Solvent : Dichloromethane (DCM) at 0°C to room temperature
-
Time : 6–12 hours
Workup :
The crude product is purified via column chromatography (hexane/ethyl acetate) or recrystallization from ethanol. Yield ranges from 65–75%, depending on the purity of starting materials.
Oximation of (4-Bromophenyl)phenylmethanone
Hydroxylamine Hydrochloride in Ethanolic Medium
The ketone is converted to its oxime using hydroxylamine hydrochloride (NH₂OH·HCl) in a refluxing ethanol-water mixture, catalyzed by sodium acetate (NaOAc).
Procedure :
-
Reagents :
-
(4-Bromophenyl)phenylmethanone (1.0 equiv)
-
NH₂OH·HCl (1.5 equiv)
-
NaOAc (2.5 equiv)
-
Ethanol/H₂O (4:1 v/v)
-
-
Conditions :
-
Reflux at 80°C for 16 hours
-
Cooling to 0°C to precipitate the oxime
-
-
Workup :
Mechanistic Insight :
Sodium acetate neutralizes HCl generated during the reaction, shifting equilibrium toward oxime formation. The hydroxylamine nucleophile attacks the carbonyl carbon, followed by dehydration to form the oxime.
Alternative Method: Pyridine-Mediated Oximation
A patent method employs pyridine as both solvent and base, with hydroxylamine hydrochloride under milder heating.
Procedure :
-
Reagents :
-
(4-Bromophenyl)phenylmethanone (1.0 equiv)
-
NH₂OH·HCl (6.0 equiv)
-
Pyridine (solvent)
-
-
Conditions :
-
Stirring at 60°C for 12 hours
-
-
Workup :
Comparison of Methods :
| Parameter | Ethanolic Method | Pyridine Method |
|---|---|---|
| Temperature | 80°C | 60°C |
| Reaction Time | 16 hours | 12 hours |
| Solvent | Ethanol/H₂O | Pyridine |
| Yield | 80–85% | 70–75% |
| Purification | Recrystallization | Recrystallization |
The ethanolic method offers higher yields and avoids pyridine’s toxicity, making it preferable for large-scale synthesis.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl₃) :
-
δ 7.60–7.55 (m, 2H, aromatic H)
-
δ 7.45–7.40 (m, 3H, aromatic H)
-
δ 7.30–7.25 (m, 4H, aromatic H)
13C NMR (101 MHz, CDCl₃) :
ESI-MS :
Elemental Analysis :
Optimization and Challenges
Solvent and Base Selection
Ethanol/water mixtures enhance oxime solubility, while pyridine increases reaction rate but complicates purification. Sodium acetate outperforms other bases (e.g., NaOH) in minimizing side reactions.
Steric and Electronic Effects
The para-bromo substituent slightly reduces reaction efficiency due to steric hindrance, necessitating longer reaction times compared to unsubstituted analogs.
Industrial Applications and Derivatives
While the oxime itself is a precursor for pharmaceuticals and agrochemicals, its esters (e.g., O-acyl derivatives) are synthesized using coupling agents like EDCI·HCl for photodynamic therapy applications .
Q & A
How can researchers optimize the synthesis of Methanone, (4-bromophenyl)phenyl-, oxime to minimize racemization during cyclization?
Methodological Answer:
To suppress racemization during bromocyclization, add 2,4,6-collidine (1 equiv.) prior to introducing the brominating agent (e.g., Br⁺(coll)₂PF₆⁻). This base scavenges acidic byproducts, stabilizing the oxime intermediate. For example, this approach increased enantiomeric excess (ee) of (3S,4S,5R)-4-bromo-3,5-diphenylisoxazolidin-2-yl)(phenyl)methanone to 91% ee . Post-synthesis, purify allyl oximes via column chromatography and use them within 24 hours to prevent ee degradation due to oxime bond instability .
What advanced characterization techniques are critical for confirming the stereochemistry and stability of this compound derivatives?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., O–H⋯N hydrogen bonds in crystal lattices) .
- Chiral HPLC : Quantify enantiomeric excess post-synthesis.
- Dynamic NMR : Monitor conformational changes or racemization in solution.
- Mass Spectrometry (HRMS-ESI) : Confirm molecular formulas, as seen in the analysis of brominated isoxazolidines (e.g., C₂₂H₁₆BrCl₂NO₂, m/z 475.981 [M+H]⁺) .
How do steric and electronic effects influence enantiomeric excess in asymmetric allylation reactions involving this oxime?
Data Contradiction Analysis:
- Steric Hindrance : Ortho-substituted aryl groups (e.g., o-tolyl) reduce ee due to restricted rotation. For instance, (3S,4S,5R)-4-bromo-3,5-di-o-tolylisoxazolidine showed 30% ee versus 86% ee for para-substituted analogs .
- Electron-Withdrawing Groups : Para-trifluoromethylphenyl substituents destabilize allyl oximes, leading to lower ee (45%) compared to methoxy derivatives (86%) .
Mitigation Strategy : Optimize catalyst loading (e.g., reduce from 5 mol% to 2.5 mol%) to enhance ee and yield .
What experimental designs are recommended for evaluating the biological activity of this compound while ensuring reproducibility?
Methodological Answer:
- In-Vitro Assays : Use standardized protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) with positive controls (e.g., doxorubicin for anticancer studies) .
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM).
- Solubility Optimization : Employ DMSO or PEG-400 for hydrophobic derivatives, ensuring ≤0.1% solvent in final assays to avoid cytotoxicity artifacts .
How should researchers address contradictions in reaction yields when scaling up this compound synthesis?
Troubleshooting Guide:
- Catalyst Efficiency : Transition from Pd(0)/DIPEA systems to hybrid ligands (e.g., ligand 8a) to improve enantioselectivity (up to 95% ee) .
- Solvent Effects : Dichloromethane often outperforms acetonitrile in Tsuji-Trost allylation reactions .
- Byproduct Removal : Use saturated ammonium chloride to quench excess DIPEA, simplifying purification .
What strategies mitigate the instability of this compound intermediates during multi-step syntheses?
Methodological Answer:
- Low-Temperature Storage : Store intermediates at –20°C under inert gas (N₂/Ar) to slow decomposition.
- One-Pot Syntheses : Combine allylation and cyclization steps to bypass isolation of unstable intermediates. This approach increased yield of (S,S,R)-168 to 69% .
- Protection/Deprotection : Temporarily protect oxime groups with benzoyl chloride, enhancing stability during purification .
How can computational methods complement experimental data in studying the reactivity of this compound?
Methodological Answer:
- DFT Calculations : Predict reaction pathways (e.g., bromocyclization energy barriers) and optimize transition states.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) to rationalize bioactivity .
- In Silico Stability Screening : Use tools like Gaussian or ORCA to assess susceptibility to Beckmann rearrangement under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
